molecular formula C32H32N4O5S B4300194 ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE

ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE

Cat. No.: B4300194
M. Wt: 584.7 g/mol
InChI Key: QKMPNXLHQZHNLR-UHFFFAOYSA-N
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Description

Ethyl 4-[({1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a benzyl group, a thioxoimidazolidinone core, and an oxopyrrolidinylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a benzyl-substituted imidazolidinone with a thioamide under specific conditions to introduce the thioxo group.

    Introduction of the Oxopyrrolidinylbenzyl Moiety: This step involves the reaction of the intermediate with an oxopyrrolidinylbenzyl derivative, typically under basic conditions.

    Esterification: The final step involves the esterification of the intermediate with ethyl benzoate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 4-[({1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-[({1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound shares a similar benzyl and oxo group but differs in the core structure.

    Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate: This compound has a similar oxo-pyrrolidine structure but lacks the thioxoimidazolidinone core.

The uniqueness of ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[1-benzyl-5-oxo-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O5S/c1-2-41-31(40)24-12-14-25(15-13-24)33-28(37)19-27-30(39)36(21-22-7-4-3-5-8-22)32(42)35(27)20-23-10-16-26(17-11-23)34-18-6-9-29(34)38/h3-5,7-8,10-17,27H,2,6,9,18-21H2,1H3,(H,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMPNXLHQZHNLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)N4CCCC4=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE
Reactant of Route 3
ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-[2-(1-BENZYL-5-OXO-3-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-4-YL)ACETAMIDO]BENZOATE

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